molecular formula C15H22N2 B4083235 1-(2-methylbutyl)-2-propyl-1H-benzimidazole

1-(2-methylbutyl)-2-propyl-1H-benzimidazole

Cat. No. B4083235
M. Wt: 230.35 g/mol
InChI Key: BHVBKWLTGGXBJU-UHFFFAOYSA-N
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Description

1-(2-methylbutyl)-2-propyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-2-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of key enzymes and signaling pathways involved in various disease processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methylbutyl)-2-propyl-1H-benzimidazole can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activities. Additionally, it has been suggested to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylbutyl)-2-propyl-1H-benzimidazole in lab experiments is its potential therapeutic properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of targeted therapies.

Future Directions

There are several future directions for research on 1-(2-methylbutyl)-2-propyl-1H-benzimidazole. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop targeted therapies. Finally, investigations into its potential use as an antimicrobial agent may also be warranted.
Conclusion:
In conclusion, 1-(2-methylbutyl)-2-propyl-1H-benzimidazole is a chemical compound that has potential therapeutic properties. Its synthesis method is relatively simple, and it has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory activities. However, further research is needed to fully understand its mechanism of action and to develop targeted therapies.

Scientific Research Applications

1-(2-methylbutyl)-2-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2-methylbutyl)-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-4-8-15-16-13-9-6-7-10-14(13)17(15)11-12(3)5-2/h6-7,9-10,12H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVBKWLTGGXBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbutyl)-2-propyl-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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